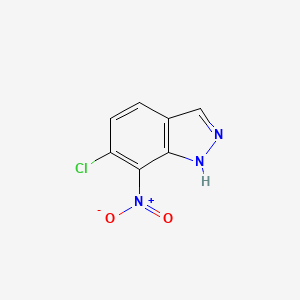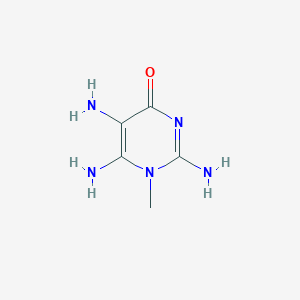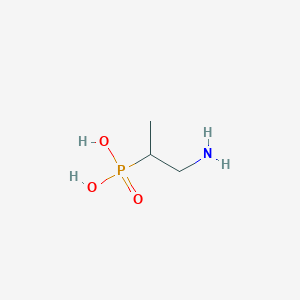
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an indole ring, a phenylsulfonyl group, and a carboxylic acid hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide typically involves the reaction of indole derivatives with phenylsulfonyl chloride and subsequent hydrazide formation. One common method includes the following steps:
Formation of Phenylsulfonyl Indole: Indole is reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to form 1-(Phenylsulfonyl)-1H-indole.
Hydrazide Formation: The phenylsulfonyl indole is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonyl indole derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)-2-indolylboronic acid: Shares the indole and phenylsulfonyl moieties but differs in the presence of a boronic acid group.
Phenylsulfonyl hydrazide: Contains the phenylsulfonyl group but lacks the indole ring.
Uniqueness: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide is unique due to its combination of the indole ring, phenylsulfonyl group, and hydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
540740-51-0 |
|---|---|
Fórmula molecular |
C15H13N3O3S |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)indole-2-carbohydrazide |
InChI |
InChI=1S/C15H13N3O3S/c16-17-15(19)14-10-11-6-4-5-9-13(11)18(14)22(20,21)12-7-2-1-3-8-12/h1-10H,16H2,(H,17,19) |
Clave InChI |
AIUIILUZZMHBOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


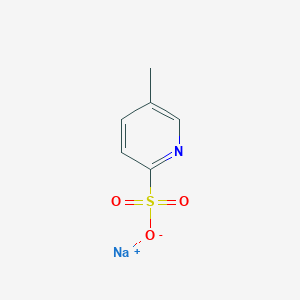

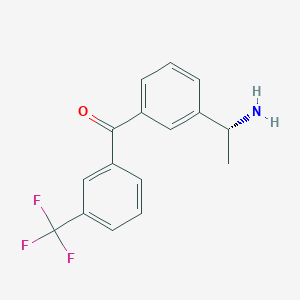

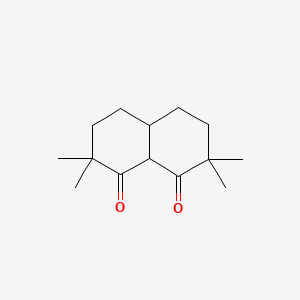
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)


![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
